Methyl 2-(3-methoxycyclohexyl)acetate
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Overview
Description
Methyl 2-(3-methoxycyclohexyl)acetate is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane, featuring a methoxy group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxycyclohexyl)acetate typically involves the esterification of 3-methoxycyclohexanol with acetic acid or its derivatives. The reaction is catalyzed by acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted esterification has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxycyclohexanone or 3-methoxycyclohexanoic acid.
Reduction: Formation of 3-methoxycyclohexanol.
Substitution: Formation of various substituted cyclohexyl acetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-methoxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxycyclohexyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for esterases, enzymes that hydrolyze ester bonds, leading to the formation of 3-methoxycyclohexanol and acetic acid. These metabolites can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(3-methoxycyclohexyl)acetate: A similar compound with an amino group instead of a methoxy group.
2-methylcyclohexyl acetate: Another related compound with a methyl group on the cyclohexane ring.
Uniqueness
Methyl 2-(3-methoxycyclohexyl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy group and acetate ester make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 2-(3-methoxycyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYVTIKHPHNOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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